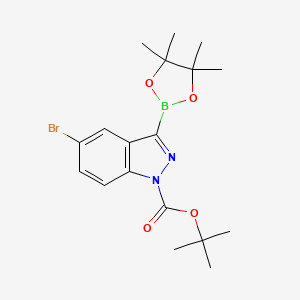

tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

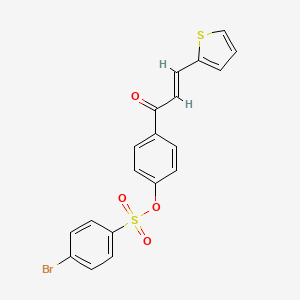

“tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate” is a chemical compound with the CAS Number: 2377607-49-1. It has a molecular weight of 423.11 . This compound is a significant intermediate of 1H-indazole derivatives .

Molecular Structure Analysis

The molecular structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The InChI Code for the compound is 1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-13-9-8-11(20)10-12(13)14(21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 .It is stored in a freezer . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources.

Applications De Recherche Scientifique

Drug Synthesis and Development

This compound is utilized as a key intermediate in the synthesis of various drugs. Its structure allows for the introduction of pharmacophores through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is pivotal in the development of new pharmaceuticals .

Agricultural Chemicals

In the agricultural sector, it serves as a precursor for the synthesis of pesticides and herbicides. The boronate ester group in the compound is reactive towards various biologically active heterocycles, which are essential for plant protection .

Material Science

The tert-butyl group in the compound provides steric hindrance, which is beneficial in material science for creating polymers with specific properties. These polymers can be used in coatings, adhesives, and other applications where durability is required .

Catalysis

This compound can act as a ligand for transition metal catalysts used in organic synthesis. The dioxaborolane moiety can coordinate with metals, facilitating various catalytic processes .

Bioconjugation

It is used in bioconjugation techniques for attaching biomolecules to various substrates. The boronate ester can react with cis-diols on sugars or other biomolecules, forming stable covalent bonds .

Diagnostic Agents

The compound’s derivatives are explored as diagnostic agents in medical imaging. By tagging the compound with radioactive isotopes or fluorescent groups, it can be used to visualize biological processes .

Photovoltaic Materials

In the field of renewable energy, derivatives of this compound are investigated for their potential use in photovoltaic materials. The indazole core can be modified to alter the electronic properties of the material .

Chemical Sensors

Lastly, the compound is used in the development of chemical sensors. The boronate ester moiety can interact with various analytes, causing a detectable change in the sensor’s properties .

Mécanisme D'action

Target of Action

It is known that indazole derivatives, to which this compound belongs, have been reported to exhibit various biological activities .

Mode of Action

It is known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Indazole derivatives are known to exhibit various biological effects, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Propriétés

IUPAC Name |

tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-13-9-8-11(20)10-12(13)14(21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYBEWPKTLNGOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)Br)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BBrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde](/img/structure/B2780354.png)

![2-[[5-(4-Iodophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2780355.png)

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2780359.png)

![2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2780361.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide](/img/structure/B2780363.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2780364.png)

![6-Cyclopropyl-2-[[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2780366.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2780373.png)